Methyl 3-(2-phenoxy-6-quinolyl)alaninate
Description
Methyl 3-(2-phenoxy-6-quinolyl)alaninate is a non-proteinogenic amino acid ester featuring a quinoline backbone substituted with a phenoxy group at position 2 and an alaninate moiety at position 4. This compound is structurally related to fungicidal agents and bioactive molecules, with its quinoline core enabling interactions via π-π stacking and hydrogen bonding . Its synthesis typically involves condensation reactions between substituted quinoline precursors and amino acid esters, as exemplified in related methodologies .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-phenoxyquinolin-6-yl)propanoate |
InChI |
InChI=1S/C19H18N2O3/c1-23-19(22)16(20)12-13-7-9-17-14(11-13)8-10-18(21-17)24-15-5-3-2-4-6-15/h2-11,16H,12,20H2,1H3 |
InChI Key |
RARAOODWVODFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several derivatives, differing primarily in substituents on the quinoline ring and the amino acid side chain. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations :
Chlorine substituents (e.g., in Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Amino Acid Modifications: N-acylation (e.g., Methyl N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alaninate) introduces steric bulk, possibly delaying metabolic degradation compared to unacylated analogs .
Synthetic Yields: Related quinoline-alaninate derivatives synthesized via condensation reactions (e.g., compounds in ) achieve yields of 65–89%, suggesting comparable efficiency for the target compound .
Research Findings and Implications
- Crystallographic Insights: The use of crystallography software (e.g., SHELX, ORTEP) highlights the importance of hydrogen bonding patterns in stabilizing the quinoline core. For example, the phenoxy group may form weaker hydrogen bonds compared to carboxylic acid derivatives, affecting crystal packing .
- Biological Activity: While direct data on the target compound’s bioactivity is absent, structural analogs like Valifenalate demonstrate that esterified alaninate motifs are critical for antifungal action.
Stereochemical Considerations : Valifenalate exists as an equimolar diastereomer mixture, underscoring the need to evaluate stereochemistry in the target compound for optimizing activity and reducing off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
